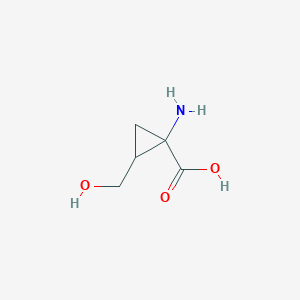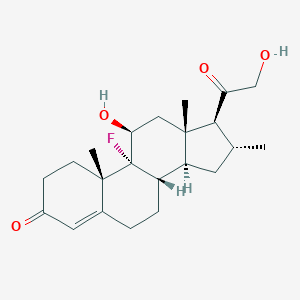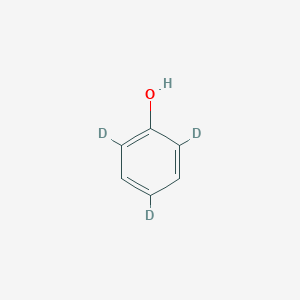
O,P'-Dde
概要
説明
o,p'-DDE: (1-クロロ-2-[2,2-ジクロロ-1-(4-クロロフェニル)エテニル]ベンゼン)は、よく知られた殺虫剤であるジクロロジフェニルトリクロロエタン(DDT)の分解生成物です。これは環境中で残留し、健康に影響を与える可能性があることから、広く研究されてきた有機塩素系化合物です。 This compoundは、p,p'-DDEとともにDDTの主要な代謝物の1つであり、その安定性と食物連鎖における生物濃縮能力で知られています .
科学的研究の応用
o,p’-DDE has been extensively studied in various scientific fields due to its environmental persistence and biological effects:
Chemistry: Research on the environmental fate and degradation pathways of o,p’-DDE helps in understanding its long-term impact on ecosystems
Biology: Studies focus on the bioaccumulation and biomagnification of o,p’-DDE in the food chain, as well as its effects on wildlife
Industry: While not used directly in industry, understanding the degradation of DDT to o,p’-DDE is crucial for developing better pest control strategies and mitigating environmental contamination
作用機序
o,p'-DDEは、主に内分泌機能を阻害する能力によって作用します。それはホルモン受容体、特にエストロゲン受容体に結合し、天然ホルモンの作用を模倣したり、阻害したりすることができます。 この阻害は、野生生物やヒトにおける生殖や発達の問題など、様々な悪影響をもたらす可能性があります . 関与する分子標的と経路には、エストロゲン受容体経路やその他のホルモンシグナル伝達経路が含まれます .
生化学分析
Biochemical Properties
O,P’-Dde interacts with various enzymes and proteins. It inhibits estrogen binding to rainbow trout estrogen receptors (rtERs) with an IC50 value of 3.2 μM . It also induces concentration-dependent secretion of estradiol by granulosa and theca cell co-cultures isolated from porcine ovarian follicles .
Cellular Effects
O,P’-Dde has significant effects on various types of cells and cellular processes. In ovo exposure to O,P’-Dde increases degeneration of ovarian follicles and reduces testicular size in Japanese medaka (O. latipes) .
Molecular Mechanism
At the molecular level, O,P’-Dde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits estrogen binding to rtERs .
Temporal Effects in Laboratory Settings
Over time, the effects of O,P’-Dde can change. For example, it has been found to induce concentration-dependent secretion of estradiol by granulosa and theca cell co-cultures isolated from porcine ovarian follicles .
Dosage Effects in Animal Models
The effects of O,P’-Dde vary with different dosages in animal models. For instance, in ovo exposure to O,P’-Dde increases degeneration of ovarian follicles and reduces testicular size in Japanese medaka (O. latipes) .
Metabolic Pathways
O,P’-Dde is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
O,P’-Dde is transported and distributed within cells and tissues. It accumulates in smallmouth buffalo, channel catfish, and largemouth bass as well as sediment in the Huntsville Spring Branch-Indian Creek tributary system .
準備方法
合成経路と反応条件: o,p'-DDEは、o,p'-DDTの脱塩化水素反応によって合成することができます。この反応は通常、エタノールなどの有機溶媒中で、水酸化カリウム(KOH)などの強塩基を使用します。 反応条件は通常、o,p'-DDTからの塩化水素(HCl)の脱離を促進するために加熱が必要であり、その結果、this compoundが生成されます .
工業生産方法: this compoundの工業生産は、主にDDTの分解生成物であるため、一般的ではありません。 実験室環境では、上記のように制御された脱塩化水素反応によって製造することができます .
化学反応の分析
反応の種類: o,p'-DDEは、次のようないくつかの種類の化学反応を起こします。
酸化: this compoundは、酸化されて様々な水酸化代謝産物を生成することができます。
還元: 特定の条件下で、還元されて塩素化された化合物が生成されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用することができます。
主要な生成物:
酸化: this compoundの水酸化誘導体。
還元: this compoundの塩素化された類似体。
科学研究への応用
This compoundは、その環境残留性と生物学的影響のために、様々な科学分野で広く研究されてきました。
類似化合物との比較
類似化合物:
p,p'-DDE: DDTのもう1つの主要な分解生成物で、o,p'-DDEと構造的に類似していますが、塩素原子の位置が異なります。
o,p'-DDT: this compoundが誘導される母体化合物。
p,p'-DDT: DDTのもう1つの異性体であり、p,p'-DDEの前駆体でもあります
比較:
ユニークさ: this compoundは、その特定の塩素原子の位置においてユニークであり、これはその化学反応性と生物学的影響に影響を与えます。 .
環境影響: this compoundとp,p'-DDEはどちらも残留性有機汚染物質ですが、環境における分布と分解速度は異なる場合があります
特性
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYJWDIWLRZXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022313 | |
| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-82-6 | |
| Record name | o,p′-DDE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,P'-DDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,o,p'-tetrachlorovinylidenebisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,P'-DDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM084YLQ1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of o,p'-DDE?
A: The molecular formula of this compound is C14H8Cl4, and its molecular weight is 318.02 g/mol. []
Q2: Are there any spectroscopic methods to identify this compound?
A: Yes, gas chromatography coupled with electron capture detection (GC-ECD) is commonly used to identify and quantify this compound in various matrices. [, , ] High-resolution gas chromatography/mass spectrometry (HRGC/HRMS) has also been employed for precise identification. []
Q3: How persistent is this compound in the environment?
A: this compound is highly persistent in the environment, accumulating in soil, water, and air. It's considered an aged residue, suggesting its presence even decades after DDT usage was banned in many countries. [, , ]
Q4: What is the primary source of this compound in the environment?
A: The primary source of this compound is the degradation of DDT. Historic use of DDT for malaria control and agriculture has led to widespread environmental contamination, and this compound persists long after DDT application. [, , , ]
Q5: What are the potential environmental impacts of this compound?
A: this compound is classified as a persistent organic pollutant (POP), bioaccumulating in the food chain and posing risks to wildlife and human health. [, , ]
Q6: How does this compound interact with biological systems?
A: this compound exhibits endocrine-disrupting properties, primarily by interacting with estrogen receptors. [, , , , ] It has also been shown to influence ryanodine receptor type 1 (RyR1) activity, potentially affecting skeletal muscle function. []
Q7: What are the potential effects of this compound on steroidogenesis?
A: Research suggests this compound can disrupt ovarian steroidogenesis. In porcine ovarian cells, it stimulated both progesterone and estradiol secretion and increased aromatase activity. []
Q8: What analytical methods are employed for this compound quantification?
A: Gas chromatography with electron capture detection (GC-ECD) is widely used for this compound quantification. [, , , , , , , ] High-performance liquid chromatography (HPLC) has also been employed for measuring this compound, particularly in plasma samples. [, , ]
Q9: How is the quality of this compound analysis ensured?
A: Analytical methods for this compound require rigorous validation to ensure accuracy, precision, and specificity. [] Quality control measures, such as the use of surrogate standards and analysis of certified reference materials, are crucial in maintaining data integrity. [, ]
Q10: How has our understanding of this compound evolved over time?
A: Initially recognized as a breakdown product of DDT, research has progressively highlighted the persistence and endocrine-disrupting effects of this compound. [, , ] Current research focuses on understanding the long-term health and ecological impacts of this compound exposure and exploring mitigation strategies. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)











